5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Description
5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Properties
IUPAC Name |
5-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-11-3-2-6-5(4-11)7(8(12)13)10-9-6/h2-4H2,1H3,(H,9,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMHCCXFOSICSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177283-79-2 | |
| Record name | 5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Core Ring Formation via Acid-Catalyzed Condensation
A foundational approach involves the cyclization of 3-aminopyrazole precursors with aldehydes or ketones under acidic conditions. For instance, dienamine intermediates derived from dimethyl acetonedicarboxylate undergo condensation with sulfonamide-containing amines to form the pyrazolo[4,3-c]pyridine core. The reaction typically proceeds in methanol under reflux, yielding the target compound in 72–88%. Critical parameters include:
- Solvent selection : Methanol or ethanol for solubility and reaction homogeneity.
- Catalyst : Hydrochloric acid or sulfuric acid to protonate intermediates and drive cyclization.
N-Methylation and Functionalization
Post-cyclization, N-methylation introduces the 5-methyl group. A one-pot process using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) facilitates aminolysis of esters, followed by Boc-deprotection and reductive amination to achieve the final product. This method generates regioisomers, which are separable via chromatography.
Sonication-Assisted Cyclization
Ultrasonic Energy for Enhanced Efficiency
Sonication accelerates cyclization steps by improving reaction kinetics. A general protocol involves:
- Esterification : Carboxylic acid starting materials converted to methyl esters using methanol and sulfuric acid.
- Oxonitrile Formation : Reaction with acetonitrile in toluene under NaH.
- Cyclization : Hydrazine hydrate in acetic acid under sonication for 1–2 hours.
This method reduces reaction times from hours to minutes and improves yields by 15–20% compared to conventional heating.
Metal-Catalyzed Alkaline Reactions
Copper- or Nickel-Catalyzed Coupling
A patent describes the preparation of pyridyl pyrazolidone carboxylic esters via hydrazinopyridine and maleic diester reactions under alkaline conditions. Adapting this for the target compound involves:
- Catalysts : Cu(L1)Cl or Ni(L1)Cl₂ (L1 = nitrogen-based ligands).
- Solvents : Toluene or polar aprotic solvents.
- Temperature : 20–50°C to balance reaction rate and side-product formation.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Critical Optimization Parameters
- Temperature Control : Exothermic steps (e.g., cyclocondensation) require cooling to −78°C to prevent side reactions.
- Anhydrous Conditions : Essential for carboxylation steps to avoid hydrolysis.
- Catalyst Loading : 5–10 mol% for metal-catalyzed methods ensures cost-effectiveness.
Industrial Production Considerations
Large-Scale Synthesis
Industrial protocols prioritize continuous flow reactors and automated systems to enhance reproducibility. Key steps include:
- Crystallization : Ethanol/water mixtures for high-purity isolation.
- Quality Control : HPLC and NMR for verifying structural integrity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various halides or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
- 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
- 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride
Uniqueness
5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .
Biological Activity
5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (CAS No. 1177283-79-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including anti-inflammatory effects, structure-activity relationships (SAR), and other pharmacological properties.
- Molecular Formula : CHNO
- Molecular Weight : 181.19 g/mol
- CAS Number : 1177283-79-2
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its anti-inflammatory properties, as well as its potential in treating various diseases through modulation of specific biological pathways.
Anti-inflammatory Activity
Recent studies have highlighted the compound's efficacy in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The following table summarizes key findings related to its anti-inflammatory effects:
| Compound | COX-1 IC (μM) | COX-2 IC (μM) | Reference |
|---|---|---|---|
| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 | |
| Celecoxib (standard) | 0.04 ± 0.01 | 0.04 ± 0.01 |
These results indicate that while the compound exhibits activity against both COX enzymes, it is significantly less potent than celecoxib, a widely used anti-inflammatory drug.
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of pyrazolo[4,3-c]pyridine derivatives. Modifications at various positions on the pyrazole ring can enhance or diminish biological activity. For instance:
- Substituents : The presence of electron-donating groups at specific positions has been shown to increase COX inhibitory activity.
- Hydrophilicity : Adjustments to the hydrophilic-lipophilic balance can affect bioavailability and efficacy.
Case Studies and Research Findings
- In Vivo Studies : In a carrageenan-induced paw edema model in rats, derivatives of this compound demonstrated significant reductions in inflammation comparable to indomethacin, a standard anti-inflammatory medication. The effective doses were calculated and compared with established drugs to evaluate their therapeutic potential .
- Cellular Mechanisms : Further investigations using RAW264.7 macrophage cells revealed that the compound downregulated pro-inflammatory markers such as iNOS and COX-2 at both mRNA and protein levels . This suggests that it may exert its effects through transcriptional regulation of inflammatory mediators.
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR are essential for verifying the fused bicyclic structure and substituent positions. Look for characteristic shifts:
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] = 223.12 for CHNO) .
- X-ray crystallography : Resolves ambiguity in stereochemistry for crystalline derivatives, as demonstrated for chlorophenyl analogs .
How should researchers address discrepancies in biological activity data across studies?
Advanced
Contradictions in kinase inhibition or cytotoxicity data often stem from:
- Assay variability : Standardize ATP concentrations (e.g., 10 µM for kinase assays) and cell lines (e.g., PC-3 for prostate cancer) to enable cross-study comparisons .
- Structural analogs : Compare substituent effects. For example, 5-methyl derivatives show enhanced mTOR inhibition over 5-cyclopropyl analogs due to steric compatibility .
- Metabolic stability : Use liver microsome assays (e.g., human CYP3A4) to rule out rapid degradation as a cause of inconsistent in vivo results .
What safety protocols are critical when handling this compound?
Q. Basic
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before segregating organic waste for incineration .
- Acute toxicity : While specific LD data are lacking, structurally related pyrazolo-pyridines exhibit moderate oral toxicity in rodents (LD ~500 mg/kg) .
What computational methods aid in predicting structure-activity relationships (SAR)?
Q. Advanced
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID 3LCS). Focus on hydrogen bonds between the 3-carboxylic acid and Lys68 or Asp184 residues .
- QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donor/acceptor counts to prioritize derivatives for synthesis .
- MD simulations : Assess binding stability over 100 ns trajectories to identify substituents (e.g., 5-methyl) that reduce conformational flexibility and enhance affinity .
How can regioselectivity challenges in functionalization be mitigated?
Advanced
Functionalizing the pyridine ring (positions 4–7) often competes with pyrazole N-alkylation. Strategies include:
- Directing groups : Install a sulfonamide at position 2 to steer electrophilic substitution to the para position on the pyridine ring .
- Transition metal catalysis : Use Pd(OAc) with SPhos ligand for Suzuki-Miyaura coupling at position 6, achieving >90% regioselectivity in trifluoromethylbenzyl derivatives .
- Protection-deprotection : Temporarily block the pyrazole NH with a Boc group to prevent unwanted alkylation .
What in vitro assays are suitable for evaluating anti-proliferative activity?
Q. Advanced
- MTT assay : Test cytotoxicity in cancer cell lines (e.g., DU-145 for prostate cancer) at 1–100 µM for 72 hours. Include positive controls (e.g., doxorubicin) .
- Autophagy markers : Use Western blotting for LC3-II and p62 to confirm autophagy induction via mTOR/p70S6K pathway inhibition .
- Selectivity profiling : Screen against non-cancerous cells (e.g., HEK293) and parallel targets (e.g., PI3K, EGFR) to assess therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
